methyl 3-aminothietane-3-carboxylate hydrochloride
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Overview
Description
Methyl 3-aminothietane-3-carboxylate hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of thietane, a four-membered sulfur-containing heterocycle. The presence of both amino and ester functional groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-aminothietane-3-carboxylate hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a β-chloro ester with thiourea, followed by cyclization to form the thietane ring. The resulting thietane derivative is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminothietane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
Methyl 3-aminothietane-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-aminothietane-3-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the thietane ring can influence the compound’s binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: Another sulfur-containing heterocycle with similar functional groups.
Methyl 3-aminothiazole-4-carboxylate: Contains a thiazole ring instead of a thietane ring.
Uniqueness
Methyl 3-aminothietane-3-carboxylate hydrochloride is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. The ring strain in thietane can lead to unique reactivity patterns compared to other sulfur-containing heterocycles.
Properties
CAS No. |
1378798-19-6 |
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Molecular Formula |
C5H10ClNO2S |
Molecular Weight |
183.7 |
Purity |
95 |
Origin of Product |
United States |
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